molecular formula C21H25NO4S B2464814 Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 392249-72-8

Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2464814
CAS RN: 392249-72-8
M. Wt: 387.49
InChI Key: HAVZRLAJGARWHR-UHFFFAOYSA-N
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Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

A number of new heterocyclic compounds incorporating thiophene species have been prepared from enaminones via the reaction with different nucleophiles and electrophiles . Enaminones have been proved to be extremely stable species and form a versatile class of valuable precursors for the preparation of sundry classes of organic compounds .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .


Chemical Reactions Analysis

Each enaminone can be attacked by a given nucleophile at the two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group) with the reactivity order C-3 > C-1. In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .

Scientific Research Applications

Synthesis and Biological Activities

Research has focused on synthesizing novel compounds and evaluating their biological activities, including antibacterial, antifungal, and anticancer effects. For example, a study by Altundas et al. (2010) synthesized novel cycloalkylthiophene-Schiff bases and their Cr(III) and Zn(II) complexes, finding them effective against a range of pathogenic strains and Candida albicans due to their antibacterial and antifungal properties (Altundas, Sarı, Çolak, & Öğütcü, 2010). Another study focused on the anti-rheumatic potential of a specific derivative and its metal complexes, showing significant antioxidant, analgesic, and anti-rheumatic effects in vivo (Sherif & Hosny, 2014).

Anticancer Activity

The anticancer potential of these compounds has been a significant focus, with derivatives synthesized for evaluating their efficacy against various cancer cell lines. Abdel-Motaal et al. (2020) synthesized new heterocycles utilizing thiophene incorporated thioureido substituent as precursors and evaluated their anticancer activity against colon HCT-116 human cancer cell lines, with some compounds displaying potent activity (Abdel-Motaal, Alanzy, & Asem, 2020).

Antimicrobial and Antioxidant Studies

Compounds derived from Ethyl 6-methyl-2-(3-phenoxypropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have been investigated for their antimicrobial and antioxidant activities. Raghavendra et al. (2016) synthesized lignan conjugates and evaluated them for antimicrobial and antioxidant activities, finding that some compounds exhibited excellent antibacterial, antifungal, and antioxidant properties (Raghavendra, Renuka, Kameshwar, Srinivasan, Kumar, & Shashikanth, 2016).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary depending on the specific compound. For example, some thiophene derivatives are known to have antimicrobial, anti-inflammatory, antihypertensive, and anti-atherosclerotic properties .

Future Directions

The future directions in the field of thiophene derivatives research could involve the synthesis of new thiophene-containing compounds and further investigation of their biological activity . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .

properties

IUPAC Name

ethyl 6-methyl-2-(3-phenoxypropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4S/c1-3-25-21(24)19-16-10-9-14(2)13-17(16)27-20(19)22-18(23)11-12-26-15-7-5-4-6-8-15/h4-8,14H,3,9-13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVZRLAJGARWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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